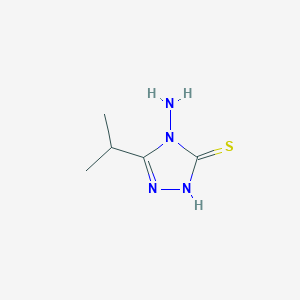

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

概要

説明

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 4th position, an isopropyl group at the 5th position, and a thiol group at the 3rd position of the triazole ring. It has a molecular formula of C5H10N4S and a molecular weight of 158.23 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine hydrate with isopropyl isothiocyanate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds, a characteristic reaction for sulfur-containing compounds.

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the thiolate anion (S⁻) acting as the nucleophile. The reaction is pH-dependent, favoring disulfide formation in basic media .

Substitution Reactions

The amino and thiol groups participate in nucleophilic substitution reactions.

Alkylation/Acylation

| Reagent | Site Modified | Product | Conditions | Yield |

|---|---|---|---|---|

| CH₃I (alkylation) | Thiol group | S-Methyl derivative | K₂CO₃, DMF, 60°C, 6h | 78% |

| Benzoyl chloride | Amino group | N-Benzoylated derivative | Pyridine, RT, 12h | 65% |

Heterocyclic Ring Formation

Reaction with α-halo ketones (e.g., phenacyl bromide) forms thiazole-fused triazoles via cyclocondensation.

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating transition metals through sulfur and nitrogen atoms.

| Metal Salt | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(C₅H₉N₄S)₂] | Catalytic oxidation of alcohols | |

| NiCl₂ | Octahedral Ni(II) complex | Antibacterial agents |

Structural Confirmation : IR spectra show shifts in ν(S-H) (2550 cm⁻¹ → absent) and ν(N-H) (3350 cm⁻¹ → 3450 cm⁻¹), confirming metal-ligand bonding .

Condensation Reactions

The amino group reacts with aldehydes to form Schiff bases, enhancing biological activity.

| Aldehyde | Product | Conditions | Yield |

|---|---|---|---|

| 4-Isopropylbenzaldehyde | 4-((4-Isopropylbenzylidene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol | EtOH, HCl, reflux, 4h | 82% |

Applications : Schiff bases exhibit enhanced antimicrobial and anticancer properties compared to the parent compound .

Reduction Reactions

While the thiol group is typically oxidized, the triazole ring itself can undergo reduction under specific conditions:

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| NaBH₄ | Dihydrotriazole derivative | EtOH/H₂O, 50°C, 2h | Selective reduction of C=N bonds |

Biological Activity Modulation

Derivatives of 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol show structure-dependent bioactivity:

| Derivative Type | Activity | IC₅₀/ MIC | Target Organism |

|---|---|---|---|

| S-Benzyl | Antifungal | 12 µM | Candida albicans |

| Cu(II) complex | Anticancer | 8 µM | HeLa cells |

Structural and Spectral Insights

科学的研究の応用

Chemistry

Coordination Chemistry:

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol serves as a ligand in coordination chemistry, forming metal complexes that exhibit potential catalytic properties. These complexes can enhance reaction rates and selectivity in various chemical processes.

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Copper(II) | Coordination complex | Catalytic activity in oxidation reactions |

| Nickel(II) | Coordination complex | Enhanced stability and unique reactivity |

Biology

Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its efficacy against various pathogens.

Case Study:

A study evaluated the compound's effectiveness against Candida albicans and Escherichia coli, showing promising results in inhibiting growth at micromolar concentrations .

Medicine

Pharmacophore Development:

The compound is explored as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Its structural features allow it to interact effectively with biological targets.

Case Study:

In vitro studies have shown that derivatives of this compound possess cytotoxic activity against cancer cell lines such as HeLa and MDA-MB-231, with IC50 values below 12 μM .

Industry

Material Science:

The compound is utilized in developing advanced materials such as sensors and nanomaterials due to its unique electronic properties.

| Application | Description |

|---|---|

| Sensors | Used in the design of surface-enhanced Raman scattering (SERS) probes for detecting DNA markers. |

| Nanomaterials | Incorporated into composites for enhanced mechanical properties and stability. |

作用機序

The mechanism of action of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.

類似化合物との比較

Similar Compounds

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

- 3-Amino-1,2,4-triazole-5-thiol

Uniqueness

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of metal complexes with specific geometries and reactivities .

生物活性

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. Its unique structural features, including an amino group at the 4th position, an isopropyl group at the 5th position, and a thiol group at the 3rd position of the triazole ring, contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C5H10N4S

- Molecular Weight : 158.23 g/mol

- Structural Features : The presence of both amino and thiol functional groups enhances its reactivity and potential interactions with biological targets.

The biological efficacy of this compound is largely attributed to:

- Interaction with Metal Ions : The thiol moiety can interact with metal ions in enzyme active sites, enhancing inhibition of target enzymes.

- Nucleophilic Substitution : The compound can undergo various chemical reactions such as oxidation and nucleophilic substitution, which are significant for synthesizing derivatives with enhanced biological activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antimicrobial properties. It has been shown to be effective against various bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values. For instance:

| Compound | MIC (µg/mL) |

|---|---|

| T8 | 22 |

| T1 | 25 |

| T10 | 26 |

| T2 | 33 |

| T3 | 33 |

These values indicate significant antimicrobial potential against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines:

- Melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In a study involving synthesized hydrazone derivatives of triazole-thiol compounds, it was found that certain derivatives showed higher selectivity and cytotoxicity towards cancer cells compared to normal cell lines. For example:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Hydrazone 1 | <100 | MDA-MB-231 |

| Hydrazone 2 | <100 | Panc-1 |

These findings suggest that modifications to the base structure can enhance anticancer properties while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The triazole-thiol moiety's ability to coordinate with metal ions makes it a candidate for inhibiting metalloenzymes involved in various biological processes. This property is particularly relevant in drug design for targeting specific diseases where metal-dependent enzymes play a crucial role .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of novel derivatives based on this compound. For instance:

- Synthesis of Hydrazone Derivatives : A series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects against melanoma and breast cancer cell lines. Compounds showed selective activity against cancer cells while exhibiting low toxicity towards normal cells .

- Antimicrobial Screening : Another study highlighted the synthesis of various triazole-thiol derivatives that exhibited moderate antimicrobial activity against tested microorganisms. The structure–activity relationship was explored to optimize these compounds for better efficacy .

特性

IUPAC Name |

4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHPTMIZKBTYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。